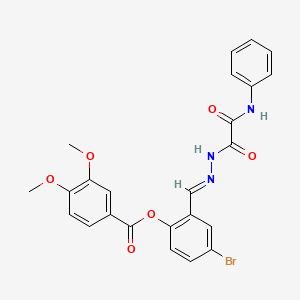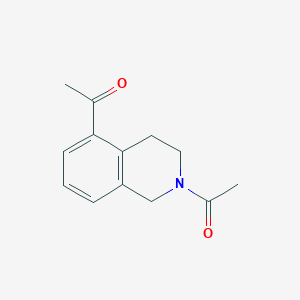
5-Methyldecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyldecanedioic acid is an organic compound with the molecular formula C11H20O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is a derivative of decanedioic acid, with a methyl group attached to the fifth carbon atom in the chain. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyldecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methyl-1-decanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 5-methyl-1-decanol. This process involves the use of metal catalysts such as platinum or palladium, which facilitate the oxidation reaction under milder conditions compared to traditional methods. The industrial process is optimized for large-scale production, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyldecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form 5-methyl-1-decanol or other related alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher oxidation states of the compound.
Reduction: 5-Methyl-1-decanol and related alcohols.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
5-Methyldecanedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyldecanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups in the compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Decanedioic acid: The parent compound, which lacks the methyl group at the fifth carbon.
Sebacic acid: Another dicarboxylic acid with a similar structure but different chain length.
Adipic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Uniqueness: 5-Methyldecanedioic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in solubility, melting point, and other characteristics compared to similar compounds. The methyl group can also affect the compound’s interactions with enzymes and other biomolecules, potentially leading to unique biological activities.
Properties
CAS No. |
100048-41-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-methyldecanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-9(6-4-8-11(14)15)5-2-3-7-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
OQHNDXREEJTBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)
![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)

![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)
![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)




